molecular formula ClKO3 B7821732 CID 19653

CID 19653

Cat. No. B7821732
M. Wt: 122.55 g/mol
InChI Key: VKJKEPKFPUWCAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 19653 is a useful research compound. Its molecular formula is ClKO3 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 19653 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 19653 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 19653 involves the conversion of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol, which is then reacted with 2,6-dimethylphenol to form CID 19653.

Starting Materials
2,4-dichloro-5-nitrophenol, 2,6-dimethylphenol, Sodium dithionite, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium acetate, Acetic acid, Sodium borohydride, Methanol, Ethanol

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol using sodium dithionite and sodium hydroxide, Step 2: Diazotization of 2,4-dichloro-5-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt, Step 3: Coupling of diazonium salt with 2,6-dimethylphenol in the presence of sodium acetate and acetic acid to form CID 19653, Step 4: Reduction of CID 19653 using sodium borohydride in methanol or ethanol to obtain the final product

properties

IUPAC Name

potassium;chlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJKEPKFPUWCAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[O-]Cl(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 19653

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